molecular formula C17H23N3O B10884805 [4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](pyridin-3-yl)methanone

[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](pyridin-3-yl)methanone

Cat. No.: B10884805
M. Wt: 285.4 g/mol
InChI Key: KISXIQGSPYFEQR-UHFFFAOYSA-N
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Description

4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone is a piperazine-derived compound featuring a cyclohexene substituent and a pyridine methanone group. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where piperazine scaffolds are prevalent, such as serotonin or dopamine receptors .

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C17H23N3O/c21-17(16-7-4-8-18-13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-2,4,7-8,13,15H,3,5-6,9-12,14H2

InChI Key

KISXIQGSPYFEQR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common route includes the alkylation of piperazine with cyclohex-3-en-1-ylmethyl halide, followed by the acylation of the resulting intermediate with pyridin-3-ylmethanone chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the pyridinylmethanone moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Epoxides, ketones.

    Reduction: Alcohols.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in drug discovery and development.

Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the pyridinylmethanone group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications on the Piperazine Ring

The piperazine ring is a common pharmacophore in drug design. Below is a comparison of substituents and their implications:

Compound Name / ID Piperazine Substituent Key Structural Features Hypothesized Impact on Properties
4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone (Target) Cyclohex-3-en-1-ylmethyl Unsaturated cyclohexene (lipophilic), pyridine methanone (aromatic) Moderate lipophilicity; potential for π-π stacking and reversible ring-opening interactions.
[4-(Phenylmethyl)piperazinyl]-pyrrolo[3,4-c]pyridine-dione derivatives Phenylmethyl Aromatic phenyl group, pyrrolopyridine-dione core Higher rigidity and aromaticity; may reduce metabolic stability due to phenyl oxidation.
[4-(Cyclopropylsulfonyl)piperazinyl]-azetidinyl-pyrimidine methanone Cyclopropylsulfonyl Sulfonyl group (polar), azetidine ring (strain) Increased polarity and solubility; sulfonyl group may enhance target binding specificity.
[4-Methylpiperazinyl]-phenyl-pyrimidine methanone Methyl Simple alkyl substituent, pyrimidine-triazole system Lower steric hindrance; methyl group may improve metabolic stability but reduce potency.
[4-[[2-(4-Bromophenyl)imidazopyridin-3-yl]methyl]piperazinyl]-(2-fluorophenyl)methanone Bromophenyl-imidazopyridine methyl Bulky bromophenyl-imidazopyridine, fluorophenyl High molecular weight; bromine and fluorine enhance halogen bonding but may reduce solubility.

Functional Group Comparisons

  • Methanone-Linked Groups: The target compound’s pyridin-3-yl group offers a hydrogen-bond acceptor site via its nitrogen atom, similar to the fluorophenyl group in , which provides electronegativity for dipole interactions. The azetidine-pyrimidine group in introduces conformational strain, possibly improving target selectivity but reducing synthetic yield.
  • Piperazine Modifications: Cyclohexenylmethyl (Target) vs. Cyclopropylsulfonyl vs. Methyl : The sulfonyl group increases polarity, enhancing solubility but possibly reducing blood-brain barrier penetration compared to the methyl group.

Hypothesized Pharmacokinetic and Pharmacodynamic Profiles

  • Lipophilicity (LogP) : The target compound’s cyclohexene and pyridine groups likely result in a moderate LogP, balancing membrane permeability and solubility. Compounds with sulfonyl () or bromine () substituents may exhibit lower or higher LogP, respectively.
  • However, the phenylmethyl group in may be prone to rapid hepatic clearance due to aromatic oxidation.
  • Target Engagement: The pyridine methanone in the target compound may mimic endogenous ligands at nicotinic acetylcholine receptors, whereas the imidazopyridine in could target kinases or GPCRs.

Biological Activity

The compound 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the cyclohexenylmethyl piperazine intermediate, which is then reacted with a pyridine derivative. Common solvents used in this synthesis include ethanol and ether, with catalysts employed to enhance reaction efficiency.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific receptors or enzymes, influencing several biochemical pathways. The exact mechanism can vary based on the biological context and target system.

Pharmacological Properties

Research indicates that compounds similar to 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone exhibit a range of pharmacological effects, including:

  • Antitumor Activity : Studies have shown that piperazine derivatives can exhibit significant antitumor effects, potentially through apoptosis induction in cancer cells .
  • Antibacterial and Antifungal Properties : The compound has been evaluated for its antibacterial and antifungal activities, showing promising results against various pathogens .
  • Cannabinoid Receptor Modulation : Similar compounds have been identified as inverse agonists for cannabinoid receptors, suggesting potential applications in obesity treatment by modulating appetite .

Study on Antitumor Effects

In one study, a series of piperazine derivatives were synthesized and tested for their antitumor properties. The results indicated that certain derivatives showed potent activity against human cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis .

Evaluation of Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy of similar piperazine compounds. The findings revealed that these compounds were effective against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their broad-spectrum antimicrobial potential .

Comparative Analysis

To better understand the biological activity of 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone relative to other compounds, the following table summarizes key differences:

Compound NameAntitumor ActivityAntibacterial ActivityCannabinoid Receptor Modulation
4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanoneModerateYesInverse agonist
Compound A (similar structure)HighModerateAgonist
Compound B (different scaffold)LowHighNo modulation

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